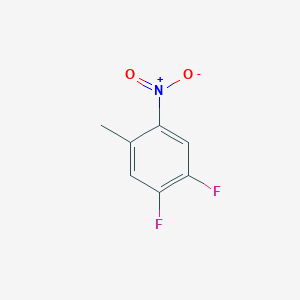

1,2-Difluoro-4-methyl-5-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-difluoro-4-methyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJEBTFSOEQWELL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373313 | |

| Record name | 1,2-difluoro-4-methyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127371-50-0 | |

| Record name | 1,2-difluoro-4-methyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-difluoro-4-methyl-5-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 1,2-Difluoro-4-methyl-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a summary of the available physicochemical properties of the organic compound 1,2-Difluoro-4-methyl-5-nitrobenzene. Due to the limited availability of experimentally determined data in publicly accessible literature, this guide presents computed properties and outlines standardized experimental protocols for the determination of key physical characteristics. This information is intended to support researchers in handling, characterizing, and utilizing this compound in a laboratory setting.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 127371-50-0[1] |

| Molecular Formula | C₇H₅F₂NO₂[1] |

| Molecular Weight | 173.12 g/mol [1] |

| Canonical SMILES | CC1=CC(=C(C=C1--INVALID-LINK--[O-])F)F[1] |

| InChI Key | DJEBTFSOEQWELL-UHFFFAOYSA-N[1] |

| Synonyms | 4,5-Difluoro-2-nitrotoluene[2][3] |

Physical Properties

| Property | Value | Source |

| Molecular Weight | 173.12 g/mol | PubChem[1] |

| XLogP3 | 2.3 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed)[1] |

| Rotatable Bond Count | 1 | PubChem (Computed)[1] |

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of fundamental physical properties of organic compounds. These methods are generally applicable for the characterization of this compound.

Melting Point Determination

The melting point is a critical indicator of the purity of a crystalline solid. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry solid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[4]

-

Apparatus Setup: The capillary tube is attached to a thermometer with the bulb of the thermometer level with the sample. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a modern melting point apparatus).

-

Heating: The heating bath is heated gradually, with the temperature rise slowed to 1-2°C per minute as the expected melting point is approached.[5]

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[6]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Micro Boiling Point Determination

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube or fusion tube.[7][8]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid in the test tube.[7]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., Thiele tube or aluminum block). The thermometer bulb should be level with the liquid.[7][9]

-

Heating and Observation: The apparatus is heated slowly. A steady stream of bubbles will emerge from the inverted capillary as the liquid's vapor pressure increases.[10]

-

Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[10]

Density Determination

Density is the mass per unit volume of a substance.

Methodology: Volumetric Flask Method

-

Weigh Empty Flask: A clean, dry volumetric flask of a known volume (e.g., 5 or 10 mL) is accurately weighed (m₁).[11]

-

Weigh Filled Flask: The flask is carefully filled to the calibration mark with the liquid sample, ensuring no air bubbles are present. The exterior of the flask should be dry. The filled flask is then weighed (m₂).

-

Calculation: The mass of the liquid is calculated (m = m₂ - m₁). The density (ρ) is then determined by dividing the mass by the volume (V) of the flask: ρ = m/V.[11] Temperature should be recorded as density is temperature-dependent.

Solubility Determination

Solubility tests provide information about the polarity and functional groups present in a molecule.

Methodology: Qualitative Solubility Testing

-

Sample and Solvent: A small, measured amount of the solute (e.g., 25 mg of solid or 0.05 mL of liquid) is placed in a small test tube.[12]

-

Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL) is added in small portions.[12]

-

Mixing: After each addition, the test tube is shaken vigorously.[12]

-

Observation: The sample is observed to determine if it is soluble (dissolves completely), partially soluble, or insoluble.[13]

-

Systematic Testing: This procedure is typically performed with a series of solvents of varying polarity and pH, such as water, diethyl ether, 5% aqueous NaOH, 5% aqueous NaHCO₃, and 5% aqueous HCl, to classify the compound.[14]

References

- 1. This compound | C7H5F2NO2 | CID 2756252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,5-Difluoro-2-nitrotoluene, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. pschemicals.com [pschemicals.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. byjus.com [byjus.com]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. Video: Boiling Points - Concept [jove.com]

- 11. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.ws [chem.ws]

- 14. www1.udel.edu [www1.udel.edu]

"1,2-Difluoro-4-methyl-5-nitrobenzene" chemical structure and CAS number

An In-depth Technical Guide to 1,2-Difluoro-4-methyl-5-nitrobenzene

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed information on the chemical compound this compound. This versatile fluorinated aromatic compound is a key building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.

Chemical Identity and Structure

-

Systematic Name: this compound

Chemical Structure:

Physicochemical and Spectroscopic Data

The following table summarizes essential quantitative data for this compound, critical for its handling, characterization, and application in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Weight | 173.12 g/mol | [3] |

| Physical Form | Solid or liquid | [4] |

| Recommended Storage | Refrigerator (4-8°C) | [1][4] |

| Typical Purity | ≥95% | [1][4] |

| FTIR Spectroscopy | Data available via PubChem (Instrument: Bruker Tensor 27 FT-IR) | [3] |

| Raman Spectroscopy | Data available via PubChem (Instrument: Bruker MultiRAM Stand Alone FT-Raman Spectrometer) | [3] |

Experimental Protocol: Synthesis

The synthesis of this compound is typically achieved through the electrophilic nitration of 3,4-difluorotoluene. The protocol detailed below is a representative method based on established procedures for the nitration of analogous fluorinated aromatic compounds.[5]

Materials and Reagents:

-

3,4-Difluorotoluene

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Crushed Ice

-

Dichloromethane (or Ethyl Acetate)

-

Saturated Sodium Bicarbonate (NaHCO₃) Solution

-

Saturated Sodium Chloride (Brine) Solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and set in an ice bath, carefully add concentrated sulfuric acid. Cool the acid to 0-5 °C. While maintaining the temperature below 10 °C, slowly add concentrated nitric acid dropwise with vigorous stirring.

-

Nitration Reaction: To the cold nitrating mixture, add 3,4-difluorotoluene dropwise. The rate of addition must be controlled to keep the internal reaction temperature between 0 and 10 °C.

-

Reaction Progression and Monitoring: After the addition is complete, stir the mixture at 0-10 °C for an additional 30 minutes. Subsequently, allow the reaction to slowly warm to room temperature and continue stirring for 1-3 hours. Reaction completion can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching and Work-up: Carefully pour the reaction mixture onto a generous amount of crushed ice to quench the reaction.

-

Extraction and Neutralization: Transfer the resulting mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Drying and Solvent Removal: Dry the washed organic phase over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Diagram of Experimental Workflow

The following diagram provides a visual representation of the synthetic workflow for this compound.

Caption: Workflow for the synthesis of this compound.

References

Spectroscopic Analysis of 1,2-Difluoro-4-methyl-5-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 1,2-Difluoro-4-methyl-5-nitrobenzene. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide leverages data from analogous compounds and established spectroscopic principles to predict the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is invaluable for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₇H₅F₂NO₂[1]

-

Molecular Weight: 173.12 g/mol [1]

-

CAS Number: 127371-50-0[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic correlation tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.4 | Singlet | 3H | -CH₃ |

| ~7.5 | Doublet of Doublets | 1H | Ar-H |

| ~8.0 | Doublet of Doublets | 1H | Ar-H |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ, ppm) | Assignment |

| ~20 | -CH₃ |

| ~110-120 (d, JCF ≈ 15-25 Hz) | C-H (ortho to F) |

| ~125-135 | C-H (meta to F) |

| ~130-140 | C-CH₃ |

| ~140-150 | C-NO₂ |

| ~150-160 (dd, ¹JCF ≈ 240-260 Hz) | C-F |

| ~150-160 (dd, ¹JCF ≈ 240-260 Hz) | C-F |

¹⁹F NMR (Fluorine-19 NMR)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| -130 to -145 | Doublet | F (ortho to NO₂) |

| -140 to -155 | Doublet | F (meta to NO₂) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium-Weak | -CH₃ stretch |

| 1600-1585 | Strong | C=C aromatic ring stretch |

| 1550-1500 | Strong | Asymmetric NO₂ stretch |

| 1500-1400 | Medium | C=C aromatic ring stretch |

| 1360-1320 | Strong | Symmetric NO₂ stretch |

| 1250-1150 | Strong | C-F stretch |

| 900-675 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

| m/z Ratio | Relative Intensity | Assignment |

| 173 | High | [M]⁺ (Molecular Ion) |

| 156 | Medium | [M - OH]⁺ |

| 143 | Medium | [M - NO]⁺ |

| 127 | High | [M - NO₂]⁺ |

| 99 | Medium | [M - NO₂ - CO]⁺ or [C₅H₂F₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation:

-

Approximately 5-25 mg of the solid this compound sample is weighed.

-

The sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

The solution is filtered through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

-

An internal standard, such as tetramethylsilane (TMS), is added if not already present in the solvent.

Data Acquisition:

-

¹H NMR: Spectra are typically acquired on a 300-500 MHz spectrometer. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Spectra are acquired on the same instrument, often requiring a larger number of scans. Proton decoupling is used to simplify the spectrum.

-

¹⁹F NMR: This is performed on a spectrometer equipped with a fluorine probe. Chemical shifts are referenced to an external standard like CFCl₃.

FTIR Spectroscopy

Sample Preparation (ATR Method):

-

The diamond crystal of the Attenuated Total Reflectance (ATR) accessory is cleaned with a suitable solvent (e.g., isopropanol) and dried.

-

A small amount of the solid sample is placed directly onto the crystal.

-

Pressure is applied using the ATR's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample spectrum is then acquired, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry

Sample Preparation:

-

A dilute solution of the sample (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol or acetonitrile.

-

The solution is filtered to remove any particulates.

Data Acquisition (Electron Ionization - EI):

-

The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

-

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

The resulting charged fragments are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a novel or synthesized compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound. For definitive characterization, it is recommended to acquire experimental data on a purified sample and compare it with the predictions outlined herein.

References

Synthesis of 1,2-Difluoro-4-methyl-5-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 1,2-Difluoro-4-methyl-5-nitrobenzene, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document details the primary synthetic route, experimental protocols, and relevant quantitative data to support research and development in organic synthesis.

Introduction

This compound, also known by its synonym 4,5-Difluoro-2-nitrotoluene, is an aromatic compound of significant interest in medicinal chemistry and material science. Its chemical structure, featuring a fluorinated and nitrated toluene core, provides a versatile scaffold for the synthesis of more complex molecules. The fluorine atoms can enhance metabolic stability and binding affinity of drug candidates, while the nitro group serves as a versatile handle for further chemical transformations, such as reduction to an amine or nucleophilic aromatic substitution. The CAS number for this compound is 127371-50-0.[1][2][3]

Primary Synthetic Route: Electrophilic Nitration

The most common and direct method for the synthesis of this compound is the electrophilic nitration of 3,4-difluorotoluene. This reaction involves the introduction of a nitro group (-NO2) onto the aromatic ring using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.

The reaction proceeds via the formation of the nitronium ion (NO2+), a powerful electrophile, which is generated in situ from the reaction between nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the loss of a water molecule and form the nitronium ion. The nitronium ion is then attacked by the electron-rich aromatic ring of 3,4-difluorotoluene to form a resonance-stabilized carbocation intermediate (a sigma complex). Finally, a weak base (such as water or the bisulfate ion) removes a proton from the carbocation, restoring aromaticity and yielding the final product.

Quantitative Data

The following table summarizes key quantitative data related to the synthesis and properties of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C7H5F2NO2 | [1][2] |

| Molecular Weight | 173.12 g/mol | [2] |

| CAS Number | 127371-50-0 | [1][2][3] |

| Typical Purity | ≥98.0% | [3][4] |

| Appearance | Solid or liquid | [3] |

| Storage Temperature | Refrigerator | [3] |

Experimental Protocol

The following protocol is a representative procedure for the nitration of a difluorotoluene isomer and can be adapted for the synthesis of this compound from 3,4-difluorotoluene.

4.1. Materials and Equipment

-

3,4-Difluorotoluene

-

Concentrated Sulfuric Acid (H2SO4)

-

Concentrated Nitric Acid (HNO3)

-

Dichloromethane (or other suitable organic solvent)

-

Saturated Sodium Bicarbonate Solution (NaHCO3)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

4.2. Procedure

-

Preparation of the Nitrating Mixture: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, carefully add concentrated sulfuric acid (2.5 equivalents). Cool the flask in an ice bath to 0-5 °C. Slowly add concentrated nitric acid (1.2 equivalents) dropwise to the cold sulfuric acid with continuous stirring. Maintain the temperature of the mixture below 10 °C during the addition.

-

Nitration Reaction: Once the nitrating mixture is prepared and cooled, add 3,4-difluorotoluene (1.0 equivalent) dropwise via the dropping funnel to the stirred nitrating mixture. The rate of addition should be controlled to maintain the internal temperature between 0 and 10 °C. After the addition is complete, continue to stir the reaction mixture at 0-10 °C for 30 minutes. Then, allow the reaction to warm to room temperature and stir for an additional 1-3 hours. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a stirred mixture of crushed ice and water to quench the reaction and precipitate the crude product. Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers and wash sequentially with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) or by recrystallization from an appropriate solvent to yield pure this compound.

Visualizations

5.1. Reaction Pathway

References

An In-depth Technical Guide to the Reactivity and Electrophilicity of 1,2-Difluoro-4-methyl-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Difluoro-4-methyl-5-nitrobenzene is a versatile intermediate in organic synthesis, prized for its specific reactivity in the development of complex molecules, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its reactivity, electrophilicity, and key synthetic transformations. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to enable its effective utilization in research and development.

Core Concepts: Reactivity and Electrophilicity

The chemical behavior of this compound is primarily dictated by the interplay of its substituents on the benzene ring. The strong electron-withdrawing nature of the nitro group at the 5-position significantly enhances the electrophilicity of the aromatic ring. This activation makes the molecule highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.

The two fluorine atoms at positions 1 and 2 are excellent leaving groups in SNAr reactions due to their high electronegativity, which polarizes the carbon-fluorine bonds. The methyl group at the 4-position introduces steric hindrance, which can influence the regioselectivity of nucleophilic attack. Consequently, nucleophilic attack is generally favored at the fluorine-bearing carbon atoms. The steric effects of the methyl group can slow substitution at adjacent positions. Polar aprotic solvents, such as dimethylformamide (DMF), are known to accelerate these substitution reactions by stabilizing the transition states.

Key Synthetic Transformations

This compound is a valuable precursor for a range of chemical transformations. The most prominent reactions include nucleophilic aromatic substitution and reduction of the nitro group.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the ring facilitates the displacement of the fluorine atoms by a variety of nucleophiles.

-

Amination: Reaction with primary or secondary amines yields amino-substituted derivatives.

-

Alkoxylation/Aryloxylation: Alcohols and phenols can displace a fluorine atom to form ether linkages.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amine, providing a key functional group for further derivatization, such as in amide bond formation or the synthesis of heterocyclic systems.

Quantitative Data Summary

The following tables summarize key quantitative data for representative reactions involving this compound.

| Reaction Type | Nucleophile/Reagent | Product | Yield (%) | Reference |

| Synthesis | Conc. Nitric Acid/1,2-Dichloroethane | This compound | 85-90 | |

| Bromination | 1,3-Dibromo-5,5-dimethylimidazolidine-2,4-dione | 3-Bromo-1,2-difluoro-4-methyl-5-nitrobenzene | 64 | [1] |

| Nucleophilic Aromatic Substitution | 2-Fluoro-5-hydroxybenzonitrile/K₂CO₃ | 5-(2-Bromo-6-fluoro-3-methyl-4-nitrophenoxy)-2-fluorobenzonitrile | 97 | [1] |

| Nucleophilic Aromatic Substitution | tert-Butyl piperazine-1-carboxylate/DIPEA | tert-Butyl 4-(2-fluoro-4-methyl-5-nitrophenyl)piperazine-1-carboxylate | 86 (LCMS) | [2] |

Experimental Protocols

Synthesis of this compound

-

Methodology: A representative protocol involves dissolving 2,5-difluorotoluene (0.2 mol) in 1,2-dichloroethane (100 g) under an inert atmosphere. Concentrated nitric acid (98%, 0.22 mol) is added dropwise at 30–35°C. The mixture is then refluxed for 2 hours. Reaction progress is monitored by thin-layer chromatography (TLC). After the reaction, the solution is neutralized with saturated sodium bicarbonate, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization to yield 1,4-difluoro-2-methyl-5-nitrobenzene as a light yellow solid.

Bromination of this compound

-

Reactants: this compound (150 g, 866 mmol), 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (136 g, 476 mmol), trifluoroacetic acid (800 mL), concentrated sulfuric acid (200 mL).[1]

-

Procedure: To a solution of this compound in trifluoroacetic acid, 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione and concentrated sulfuric acid are added. The solution is stirred at 25°C for 10 hours. The reaction mixture is then poured into ice water and extracted with petroleum ether. The combined organic extracts are washed with brine, dried over sodium sulfate, filtered, and concentrated. The resulting oil is purified by flash chromatography on silica gel (100% petroleum ether) to afford the product as a yellow oil.[1]

Nucleophilic Aromatic Substitution with 2-Fluoro-5-hydroxybenzonitrile

-

Reactants: 3-Bromo-1,2-difluoro-4-methyl-5-nitrobenzene (207 g, 820 mmol), 2-fluoro-5-hydroxybenzonitrile (118 g, 861 mmol), potassium carbonate (227 g, 1.6 mol), DMF (1 L).[1]

-

Procedure: A suspension of 3-bromo-1,2-difluoro-4-methyl-5-nitrobenzene, 2-fluoro-5-hydroxybenzonitrile, and potassium carbonate in DMF is stirred at 100°C for one hour. The reaction mixture is then cooled, poured into ice-water, and extracted with ethyl acetate. The combined organic extracts are washed with water and brine, dried over sodium sulfate, filtered, and concentrated to afford the product as a yellow solid.[1]

Nucleophilic Aromatic Substitution with tert-Butyl piperazine-1-carboxylate

-

Reactants: this compound (2 g, 11.55 mmol), tert-butyl piperazine-1-carboxylate (2.15 g, 11.55 mmol), DIPEA (4.48 g, 34.66 mmol), DMF (40 mL).[2]

-

Procedure: To a solution of this compound and tert-butyl piperazine-1-carboxylate in DMF, DIPEA is added, and the mixture is stirred at 80°C for 3 hours. The reaction is monitored by LCMS. The mixture is then diluted with water and extracted with EtOAc.[2]

Visualizing Reaction Pathways and Workflows

Signaling Pathways and Logical Relationships

Caption: Key reaction pathways of this compound.

Experimental Workflow for Nucleophilic Aromatic Substitution

Caption: A generalized experimental workflow for SNAr reactions.

Conclusion

This compound is a highly activated and versatile electrophile for organic synthesis. A thorough understanding of its reactivity, particularly in nucleophilic aromatic substitution reactions, allows for the strategic design of synthetic routes to complex target molecules. The experimental protocols and data provided in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science, enabling the efficient and predictable application of this important building block.

References

- 1. p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chlo.. [askfilo.com]

- 2. Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Safety and Handling of 1,2-Difluoro-4-methyl-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1,2-Difluoro-4-methyl-5-nitrobenzene (CAS No. 127371-50-0), a fluorinated nitroaromatic compound utilized in specialized chemical synthesis. Due to its hazardous properties, strict adherence to safety protocols is imperative to mitigate risks in a laboratory and drug development setting.

Chemical and Physical Properties

This compound is a solid or liquid with a molecular formula of C₇H₅F₂NO₂ and a molecular weight of 173.12 g/mol .[1] Its specific physical properties are summarized in the table below. Proper identification and understanding of these properties are the first steps in safe handling.

| Property | Value |

| IUPAC Name | This compound[1][2] |

| CAS Number | 127371-50-0 |

| Molecular Formula | C₇H₅F₂NO₂[1] |

| Molecular Weight | 173.12 g/mol [1] |

| Physical Form | Solid or liquid[2] |

| Storage Temperature | Refrigerator[2] |

Hazard Identification and GHS Classification

This compound is classified as hazardous. The GHS hazard statements indicate significant health risks associated with exposure.

| Hazard Class | GHS Hazard Statement | Signal Word |

| Acute Toxicity, Oral | H302: Harmful if swallowed[2] | Warning[2] |

| Skin Corrosion/Irritation | H315: Causes skin irritation[2] | Warning[2] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[2] | Warning[2] |

| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation[2] | Warning[2] |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure.

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield. |

| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber), a flame-retardant lab coat, and closed-toe shoes. For extensive handling, a chemical-resistant apron is recommended. |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is required if working outside of a certified chemical fume hood or if ventilation is inadequate. |

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial for minimizing risk.

Handling

-

Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood.

-

Ignition Sources: Keep away from open flames, sparks, and other sources of ignition.[3]

-

Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[3]

Storage

-

Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[4] The compound should be stored in a refrigerator.[2]

-

Containers: Keep containers tightly closed to prevent leakage.[3]

Emergency Procedures

Immediate and appropriate response to emergencies can significantly mitigate harm.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3] |

| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Spill Response

-

Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Large Spills: Evacuate the area and contact emergency services. Prevent the spill from entering drains.

Disposal Considerations

Waste disposal must be conducted in accordance with all federal, state, and local regulations.

-

Waste Characterization: This compound is considered hazardous waste.

-

Disposal Method: Dispose of the chemical and any contaminated materials through a licensed hazardous waste disposal company. Do not dispose of it in the sewer system.

Toxicology and Potential Signaling Pathways

The toxicity of many nitroaromatic compounds is linked to the metabolic reduction of the nitro group, which can lead to the formation of reactive intermediates. These intermediates can induce oxidative stress and cause genotoxicity.[5]

Generalized Metabolic Activation and Oxidative Stress Pathway

While the specific signaling pathways affected by this compound have not been fully elucidated, a likely mechanism involves the generation of reactive oxygen species (ROS) and subsequent cellular damage. The following diagram illustrates a generalized pathway for nitroaromatic compound-induced oxidative stress.

Caption: Generalized pathway of nitroaromatic compound-induced oxidative stress.

Experimental Protocols

General Handling Protocol in a Research Setting

-

Preparation: Before handling, ensure that the chemical fume hood is certified and functioning correctly. Have all necessary PPE readily available and inspected for integrity.

-

Weighing: If weighing the solid form, do so within the fume hood on a tared weigh boat.

-

Dissolving: If preparing a solution, add the compound slowly to the solvent in a flask, with stirring, inside the fume hood.

-

Reaction: Conduct all reactions involving this compound within the fume hood.

-

Post-handling: After use, decontaminate all surfaces and equipment. Properly label and store any remaining material.

Emergency Spill Protocol

Caption: Emergency spill response workflow for this compound.

This technical guide is intended to provide essential safety and handling information. It is not exhaustive, and all laboratory personnel should be thoroughly trained on the specific hazards and procedures before working with this compound. Always consult the most recent Safety Data Sheet (SDS) from the supplier for the latest information.

References

- 1. carlroth.com [carlroth.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. fishersci.com [fishersci.com]

- 4. Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

"1,2-Difluoro-4-methyl-5-nitrobenzene" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a representative synthetic protocol, and general analytical methodologies for 1,2-Difluoro-4-methyl-5-nitrobenzene.

Core Compound Data

The fundamental molecular and physical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₅F₂NO₂[1] |

| Molecular Weight | 173.12 g/mol [1] |

| IUPAC Name | This compound[1] |

| CAS Number | 127371-50-0[1] |

| Physical Form | Solid or liquid |

| Purity | Typically ≥98% |

| Storage Conditions | Refrigerator |

Representative Experimental Protocols

Synthesis of this compound via Nitration of 3,4-Difluorotoluene

This protocol is based on the general procedure for the nitration of difluorotoluene derivatives.

Materials:

-

3,4-Difluorotoluene

-

Potassium nitrate (KNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

In a flask equipped with a magnetic stirrer and maintained at 0°C using an ice bath, slowly add 3,4-difluorotoluene to a stirred solution of concentrated sulfuric acid.

-

While maintaining the temperature at 0°C, add potassium nitrate portion-wise to the reaction mixture.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring overnight.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography or Gas Chromatography).

-

Upon completion, quench the reaction by carefully pouring the mixture over crushed ice.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude this compound using a suitable technique, such as column chromatography or recrystallization.

General Analytical Protocol

The purity and identity of the synthesized this compound can be assessed using standard analytical techniques for nitroaromatic compounds.

Instrumentation:

-

Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector.

-

High-Performance Liquid Chromatography (HPLC) with a UV detector.

General GC-FID Method:

-

Column: A capillary column suitable for aromatic compounds (e.g., 5% diphenyl/95% dimethylpolysiloxane).

-

Carrier Gas: Helium.

-

Temperatures:

-

Injector: 250°C

-

Detector: 300°C

-

Oven: A temperature gradient program, for example, starting at 80°C, holding for 1 minute, then ramping at 8°C/minute to 180°C.

-

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent, such as methanol or ethyl acetate.

General HPLC-UV Method:

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient of an aqueous phase (e.g., water) and an organic phase (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength appropriate for nitroaromatic compounds (e.g., 254 nm).

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound.

Caption: A logical workflow for the synthesis of this compound.

Caption: A general workflow for the analysis of this compound.

References

An In-depth Technical Guide on the Solubility of 1,2-Difluoro-4-methyl-5-nitrobenzene

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-Difluoro-4-methyl-5-nitrobenzene is a substituted nitroaromatic compound with applications as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its chemical structure, featuring two electron-withdrawing fluorine atoms and a nitro group, significantly influences its polarity and intermolecular interactions. A comprehensive understanding of its solubility in common organic solvents is crucial for optimizing reaction conditions, designing purification protocols (such as crystallization), and formulating products. This guide provides a detailed overview of the methodologies used to determine the solubility of such compounds and presents a framework for its application in a research and development context.

Quantitative Solubility Data

A thorough review of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound. This indicates that this specific physical property has not been extensively studied or publicly reported. For researchers requiring this data, experimental determination is necessary. The following table is provided as a template to be populated once such data is generated.

Table 1: Solubility of this compound in Common Organic Solvents

| Solvent Name | Chemical Formula | Solubility ( g/100 mL) | Temperature (°C) | Pressure (atm) |

| Data Not Available | ||||

| Data Not Available | ||||

| Data Not Available | ||||

| Data Not Available | ||||

| Data Not Available | ||||

| Data Not Available |

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium (or thermodynamic) solubility of a solid compound in a solvent.[1][2] It involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatic shaker bath or incubator

-

Sealed vials (e.g., glass vials with PTFE-lined caps)

-

Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV, GC, or UV-Vis spectrophotometer)

-

Rotary evaporator or vacuum oven

Detailed Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.[2]

-

Equilibration: Seal the vials and place them in a thermostatic shaker bath set to the desired temperature. Agitate the vials for a sufficient period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium.[2] It is advisable to perform a time-course study to confirm that the measured solubility does not change with further equilibration time.

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest in the temperature bath for several hours (e.g., 2-4 hours) to permit the excess solid to sediment.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. To prevent any temperature change that might alter solubility, ensure the syringe is pre-warmed to the equilibration temperature. Immediately attach a syringe filter and dispense the saturated solution into a pre-weighed volumetric flask. This filtration step is critical to remove any microscopic undissolved particles.

-

Quantification:

-

Gravimetric Method: The most direct approach involves carefully evaporating the solvent from the volumetric flask under reduced pressure. The flask is then reweighed, and the mass of the residual solute is determined. Solubility is calculated as mass of solute per volume of solvent.

-

Chromatographic/Spectroscopic Method: Alternatively, the filtered saturated solution can be accurately diluted with a suitable solvent and its concentration determined using a pre-calibrated analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Experimental Workflow Diagram

Caption: Workflow for determining solubility via the Isothermal Shake-Flask Method.

Logical Relationships in Drug Development

In the context of drug development, a compound like this compound is not typically an active pharmaceutical ingredient (API) but rather a key starting material or intermediate. Its physical properties, including solubility, are critical for the synthesis and purification of the target API. The diagram below illustrates the logical flow where this compound serves as a foundational building block in a drug discovery pipeline.

Logical Progression from Intermediate to Drug Candidate

Caption: Role of a chemical intermediate in the drug discovery and development pipeline.

References

Literature review of "1,2-Difluoro-4-methyl-5-nitrobenzene"

An In-depth Technical Guide to 1,2-Difluoro-4-methyl-5-nitrobenzene

Introduction

This compound is a substituted aromatic compound belonging to the class of fluorinated nitrobenzenes. Its structure, featuring two adjacent fluorine atoms activated by a strong electron-withdrawing nitro group, makes it a potentially valuable intermediate in organic synthesis. For researchers, particularly in the fields of medicinal chemistry and materials science, compounds of this nature serve as versatile building blocks for constructing more complex molecular architectures. The strategic placement of fluorine atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, membrane permeability, and binding affinity, a common strategy employed in drug development.[1]

This technical guide provides a comprehensive review of the available literature on this compound, covering its chemical and physical properties, a proposed synthesis methodology based on analogous compounds, its key chemical reactivities, and safety information. The content is intended for researchers, chemists, and drug development professionals seeking detailed technical information on this compound.

Compound Identification and Properties

Precise identification and understanding the physical properties of a chemical are fundamental for its application in research and development.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | [2][3] |

| CAS Number | 127371-50-0 | [2][3] |

| Molecular Formula | C₇H₅F₂NO₂ | [2] |

| InChI | InChI=1S/C7H5F2NO2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,1H3 | [2][3] |

| InChIKey | DJEBTFSOEQWELL-UHFFFAOYSA-N | [2][3] |

| Synonyms | 4,5-Difluoro-2-nitrotoluene, Benzene, 1,2-difluoro-4-methyl-5-nitro-, 4,5-difluoro-1-methyl-2-nitrobenzene |[2] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 173.12 g/mol | [2] |

| Physical Form | Solid or liquid | [3] |

| Purity (Typical) | 98% | [3] |

| Storage Temperature | Refrigerator |[3] |

Synthesis Methodology

Proposed Experimental Protocol: Nitration of 1,2-Difluoro-4-methylbenzene

-

Reaction Setup : To a stirred solution of 1,2-difluoro-4-methylbenzene (1.0 eq) in concentrated sulfuric acid (approx. 10 mL per gram of starting material), cool the mixture to 0 °C using an ice bath.

-

Reagent Addition : Add potassium nitrate (KNO₃) (1.0 eq) portion-wise, ensuring the internal temperature does not rise significantly.

-

Reaction Progression : After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight.

-

Work-up : Quench the reaction by carefully pouring the mixture into crushed ice.

-

Extraction : Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x volumes).

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved via column chromatography on silica gel.

Caption: Proposed workflow for the synthesis via nitration.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the reactivity of its functional groups. The nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), making the fluorine atoms excellent leaving groups. This reactivity is well-documented for the closely related compound 1,2-difluoro-4,5-dinitrobenzene, where fluorine atoms are preferentially displaced over the nitro groups in reactions with amines.[5]

Key Reactions

-

Nucleophilic Aromatic Substitution (SNAr) : The fluorine atoms, particularly the one para to the nitro group, are highly susceptible to substitution by a wide range of nucleophiles (e.g., amines, thiols, alcohols). This allows for the straightforward introduction of diverse functionalities, a cornerstone of combinatorial chemistry and drug discovery.

-

Reduction of the Nitro Group : The nitro group can be readily reduced to an aniline derivative using standard reducing agents (e.g., H₂/Pd-C, SnCl₂, Fe/HCl). The resulting amino group is a versatile handle for subsequent chemical modifications, such as amide bond formation or diazotization.

Caption: Major reaction pathways for synthetic derivatization.

While no specific drug is reported to be synthesized directly from this molecule, its structural motifs are highly relevant in medicinal chemistry. The difluoronitrobenzene core is a key intermediate for various therapeutic agents.[1][6] The fluorine atoms can block metabolic oxidation sites and modulate the acidity of nearby functional groups, enhancing the drug-like properties of a lead compound.

Spectroscopic Data

Spectroscopic analysis is crucial for structure confirmation and quality control. While detailed spectra with peak assignments are not available in the cited public literature, the existence of reference spectra has been noted.

Table 3: Summary of Available Spectroscopic Information

| Technique | Details | Reference |

|---|---|---|

| FTIR Spectra | Instrument: Bruker Tensor 27 FT-IR. Technique: Neat. Source: Alfa Aesar, Thermo Fisher Scientific. | [2] |

| ATR-IR Spectra | Instrument: Bruker Tensor 27 FT-IR. Technique: ATR-Neat. Source: Alfa Aesar, Thermo Fisher Scientific. | [2] |

| Raman Spectra | Instrument: Bruker MultiRAM Stand Alone FT-Raman Spectrometer. Technique: FT-Raman. Source: Alfa Aesar, Thermo Fisher Scientific. |[2] |

Safety Information

Understanding the hazards associated with a chemical is critical for safe handling. Based on available data, this compound is considered hazardous.

Table 4: GHS Hazard Classification

| Pictogram(s) | GHS Code | Hazard Statement | Reference |

|---|---|---|---|

| Danger | H301 | Toxic if swallowed | [2] |

| Danger | H311 | Toxic in contact with skin | [2] |

| Warning | H315 | Causes skin irritation | [2][3] |

| Warning | H319 | Causes serious eye irritation | [2][3] |

| Warning | H335 | May cause respiratory irritation |[3] |

Users must consult the full Safety Data Sheet (SDS) from the vendor before handling this compound and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

Conclusion

This compound is a fluorinated aromatic compound with significant potential as a synthetic intermediate. Its primary value lies in the high reactivity of its fluorine atoms towards nucleophilic aromatic substitution, enabled by the activating nitro group. This, combined with the versatility of the nitro group itself, makes the molecule an attractive starting point for the synthesis of complex target molecules, particularly in the realm of drug discovery where fluorine substitution is a key strategy for optimizing molecular properties. While detailed experimental data is sparse in the public domain, its chemical behavior can be reliably predicted from closely related analogs. Proper safety precautions are mandatory when handling this toxic and irritant compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C7H5F2NO2 | CID 2756252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 127371-50-0 [sigmaaldrich.com]

- 4. 1,4-DIFLUORO-2-METHYL-5-NITROBENZENE | 141412-60-4 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 1,4-Difluoro-2-methyl-5-nitrobenzene | 141412-60-4 | Benchchem [benchchem.com]

An In-depth Technical Guide to 1,2-Difluoro-4-methyl-5-nitrobenzene: Discovery and History

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and properties of 1,2-Difluoro-4-methyl-5-nitrobenzene, a fluorinated aromatic compound of interest to researchers, scientists, and professionals in drug development.

Introduction and Historical Context

The precise historical moment of the discovery and initial synthesis of this compound is not prominently documented in singular, seminal publications. Its emergence is more accurately understood within the broader context of the burgeoning field of organofluorine chemistry in the mid-20th century. The introduction of fluorine atoms into organic molecules was recognized as a powerful strategy for modulating chemical and physical properties, leading to significant advancements in pharmaceuticals, agrochemicals, and materials science.

The development of reliable methods for the selective fluorination and nitration of aromatic compounds paved the way for the synthesis of a vast array of novel structures, including this compound. The primary synthetic route to this compound is the electrophilic nitration of 3,4-difluorotoluene. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The methyl group is an activating, ortho-, para-director, while the fluorine atoms are deactivating, ortho-, para-directors. In the case of 3,4-difluorotoluene, the position of nitration is a result of the interplay of these electronic and steric influences.

Synthesis of this compound

The principal method for the preparation of this compound is the electrophilic aromatic substitution reaction, specifically, the nitration of 3,4-difluorotoluene.

Reaction Pathway

The synthesis involves the reaction of 3,4-difluorotoluene with a nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring.

Regioselectivity

The directing effects of the substituents on the 3,4-difluorotoluene ring determine the position of the incoming nitro group. The methyl group at position 1 is an activating ortho-, para-director. The fluorine atoms at positions 3 and 4 are deactivating ortho-, para-directors. The potential sites for nitration are positions 2, 5, and 6.

-

Position 2: Ortho to the methyl group and ortho to the fluorine at position 3.

-

Position 5: Para to the methyl group and ortho to the fluorine at position 4.

-

Position 6: Ortho to the methyl group and meta to both fluorine atoms.

Considering the combined electronic and steric effects, the nitration occurs predominantly at the 5-position, which is para to the activating methyl group and ortho to one of the deactivating fluorine atoms, leading to the formation of this compound.[1]

Data Presentation

The following tables summarize the key quantitative data for this compound and its synthesis.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 127371-50-0 | [2] |

| Molecular Formula | C₇H₅F₂NO₂ | [2] |

| Molecular Weight | 173.12 g/mol | [2] |

| Appearance | Solid or liquid | [3] |

| Purity | 98% | [3] |

| Storage Temperature | Refrigerator | [3] |

Synthesis Reaction Parameters (Representative)

| Parameter | Value/Condition | Notes | Source |

| Starting Material | 3,4-Difluorotoluene | 1.0 equivalent | [4] |

| Nitrating Agent | Concentrated Nitric Acid (90%) | 1.1 - 1.5 equivalents | [4] |

| Catalyst/Dehydrating Agent | Concentrated Sulfuric Acid (98%) | 2.0 - 3.0 equivalents | [4] |

| Reaction Temperature | 0 - 25 °C | Reaction is exothermic and should be controlled. | [4] |

| Reaction Time | 1 - 4 hours | Monitor by TLC or GC for completion. | [4] |

| Work-up | Quenching with ice-water, extraction, washing, drying | To isolate and purify the product. | [4] |

| Purification | Column Chromatography or Recrystallization | To isolate the desired isomer. | [4] |

| Expected Yield | Moderate to Good | Dependent on specific reaction conditions and purification efficiency. | [4] |

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound based on general methods for aromatic nitration.

Materials

-

3,4-Difluorotoluene

-

Concentrated Nitric Acid (90%)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane or Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Crushed Ice

-

Deionized Water

Equipment

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Ice bath

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure

-

Preparation of the Nitrating Mixture: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, carefully add concentrated sulfuric acid (2.5 equivalents).[4] Cool the flask in an ice bath to 0-5 °C.[4] Slowly add concentrated nitric acid (1.2 equivalents) dropwise to the cold sulfuric acid with continuous stirring.[4] Maintain the temperature of the mixture below 10 °C during the addition.[4]

-

Nitration Reaction: Once the nitrating mixture is prepared and cooled, add 3,4-difluorotoluene (1.0 equivalent) dropwise via the dropping funnel to the stirred nitrating mixture.[4] The rate of addition should be controlled to maintain the internal temperature between 0 and 10 °C.[4] After the addition is complete, continue to stir the reaction mixture at 0-10 °C for 30 minutes.[4] Then, allow the reaction to warm to room temperature and stir for an additional 1-3 hours.[4] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is deemed complete, carefully pour the reaction mixture onto a stirred mixture of crushed ice and water to quench the reaction and precipitate the crude product.[4]

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).[4]

-

Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.[4] This removes residual acids and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[4]

-

Purification: Purify the crude product by column chromatography or recrystallization to isolate the desired this compound isomer.[4]

Safety Precautions

-

Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

The nitration reaction is highly exothermic and can proceed vigorously if the temperature is not carefully controlled. Ensure efficient cooling and slow addition of reagents.

-

Always add acid to water, never the reverse, when preparing aqueous solutions.

Mandatory Visualization

Experimental Workflow

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution of 1,2-Difluoro-4-methyl-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Difluoro-4-methyl-5-nitrobenzene is a versatile aromatic building block for organic synthesis, particularly in the development of novel pharmaceutical agents and other bioactive molecules. The presence of two fluorine atoms activated by a strongly electron-withdrawing nitro group makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The fluorine atoms serve as excellent leaving groups, allowing for the introduction of a wide variety of nucleophiles, such as amines, thiols, and alkoxides, with high regioselectivity. This reactivity profile enables the construction of complex molecular architectures.

The strategic placement of fluorine atoms in drug candidates can significantly enhance their metabolic stability, membrane permeability, and binding affinity to biological targets. Therefore, derivatives of this compound are of considerable interest in medicinal chemistry. These application notes provide an overview of the reactivity of this compound and detailed protocols for its use in SNAr reactions, based on established procedures for structurally similar compounds.

General Reaction Mechanism

The nucleophilic aromatic substitution of this compound proceeds through a two-step addition-elimination mechanism. A nucleophile attacks one of the carbon atoms bearing a fluorine atom, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized by the electron-withdrawing nitro group. In the subsequent step, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.

Caption: General mechanism of the SNAr reaction.

Data Presentation: Nucleophilic Aromatic Substitution on Analagous Fluoronitroaromatic Compounds

While specific quantitative data for this compound is not extensively available in the literature, the following table summarizes results from reactions with the closely related substrate, 4,5-difluoro-1,2-dinitrobenzene, which demonstrates the expected reactivity and potential yields.

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Morpholine | Et₃N | EtOH | Reflux | 18 | 4-(4,5-dinitro-2-fluorophenyl)morpholine | 88 |

| Butylamine | Et₃N | EtOH | Reflux | 18 | N-butyl-4,5-dinitro-2-fluoroaniline | 73 |

| 2-Aminophenylethane | Et₃N | EtOH | Reflux | 24 | N-(2-phenylethyl)-4,5-dinitro-2-fluoroaniline | 80 |

| Catechol | Na₂CO₃ | EtOH | 75 | 20 | 1,2-bis(4,5-dinitro-2-fluorophenoxy)benzene | 91 |

Experimental Protocols

The following protocols are based on established procedures for the nucleophilic aromatic substitution of analogous fluoronitroaromatic compounds and may require optimization for this compound.

Protocol 1: Reaction with Amine Nucleophiles

This protocol describes a general procedure for the synthesis of N-substituted 2-fluoro-4-methyl-5-nitroaniline derivatives.

Materials:

-

This compound

-

Primary or secondary amine (e.g., morpholine, piperidine, aniline)

-

Triethylamine (Et₃N) or potassium carbonate (K₂CO₃)

-

Ethanol (EtOH) or Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Standard work-up and purification equipment

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq).

-

Dissolve the starting material in ethanol or DMF.

-

Add the amine nucleophile (1.1 - 1.2 eq) to the solution.

-

Add the base (1.1 - 1.5 eq) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

If ethanol is used as the solvent, the product may precipitate upon cooling and can be collected by filtration.

-

If DMF is used, pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with Thiol Nucleophiles

This protocol outlines a general method for the synthesis of 2-thio-substituted-4-methyl-5-nitrobenzene derivatives.

Materials:

-

This compound

-

Thiol (e.g., thiophenol, benzyl thiol)

-

Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)

-

Ethanol (EtOH) or Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard work-up and purification equipment

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or DMF.

-

Add the thiol nucleophile (1.1 eq) to the solution.

-

Add the base (e.g., Na₂CO₃, 2.0 eq) to the reaction mixture.

-

Heat the mixture to 75 °C and stir until the reaction is complete (monitor by TLC).

-

After cooling to room temperature, pour the reaction mixture into water.

-

Collect the precipitated product by filtration or extract with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and remove the solvent in vacuo.

-

Recrystallize or purify the product by column chromatography as needed.

Application in Drug Development: A Plausible Workflow for Quinoxaline Synthesis

Derivatives of this compound can serve as precursors for the synthesis of heterocyclic compounds with potential biological activity, such as quinoxalines. The following workflow illustrates a hypothetical pathway to a substituted quinoxaline.

Caption: A plausible workflow for the synthesis of a substituted quinoxaline.

This synthetic strategy leverages the selective monosubstitution of a fluorine atom, followed by the reduction of the nitro group to an amine. The resulting in situ generated ortho-phenylenediamine can then undergo a condensation reaction with a 1,2-dicarbonyl compound to form the quinoxaline ring system, a scaffold present in numerous bioactive molecules. This approach highlights the utility of this compound as a versatile starting material in the synthesis of complex heterocyclic structures for drug discovery.

Application Notes and Protocols: 1,2-Difluoro-4-methyl-5-nitrobenzene as a Versatile Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Difluoro-4-methyl-5-nitrobenzene is a valuable and versatile synthetic intermediate, primarily utilized in the fields of medicinal chemistry and agrochemical research. Its unique substitution pattern, featuring two activating fluorine atoms ortho and para to a nitro group, renders the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the strategic introduction of various functional groups, making it a key building block in the synthesis of complex, biologically active molecules. These notes provide an overview of its synthesis, key applications with detailed experimental protocols, and relevant biological pathways.

Introduction

The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in drug discovery and agrochemical development to enhance metabolic stability, binding affinity, and bioavailability.[1] Nitroaromatic compounds are also crucial precursors for the synthesis of anilines, which are fundamental components of many pharmaceuticals and pesticides. This compound combines these features, offering a reactive scaffold for the construction of diverse chemical entities. This document outlines its synthetic preparation and highlights its application in the synthesis of a potential therapeutic agent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 127371-50-0 | [2] |

| Molecular Formula | C₇H₅F₂NO₂ | [2] |

| Molecular Weight | 173.12 g/mol | [2] |

| Appearance | Not specified, likely a solid | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Soluble in common organic solvents |

Synthesis of this compound

Experimental Protocol: Nitration of 3,4-Difluorotoluene (Hypothetical)

This protocol is adapted from a similar synthesis and is provided as a general guideline.

Materials:

-

3,4-Difluorotoluene

-

Concentrated Sulfuric Acid (98%)

-

Potassium Nitrate (KNO₃)

-

Ice

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-difluorotoluene (1 equivalent) in concentrated sulfuric acid at 0 °C in an ice bath.

-

Slowly add potassium nitrate (1 equivalent) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

-

Upon completion, carefully pour the reaction mixture over crushed ice.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

Applications in Synthesis

This compound is a key intermediate in the synthesis of various target molecules due to the high reactivity of the fluorine atoms towards nucleophilic displacement. The electron-withdrawing nitro group strongly activates the ortho and para positions for SNAr reactions.

Synthesis of a Furan-based Antimycobacterial Agent Precursor

This section details the potential use of this compound in the synthesis of a precursor to a class of antimycobacterial agents that target iron acquisition in Mycobacterium tuberculosis. The example is based on the synthesis of a structurally related compound, methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate.[3][4]

Reaction Scheme:

Caption: Synthetic pathway to a furan-based precursor.

Experimental Protocol: Synthesis of Methyl 5-(2-fluoro-4-methyl-5-nitrophenyl)furan-2-carboxylate (Hypothetical Adaptation)

This protocol is an adaptation based on the synthesis of a similar molecule.[3]

Step 1: Amination of this compound

-

In a sealed reaction vessel, dissolve this compound in a suitable solvent (e.g., DMSO).

-

Add a source of ammonia (e.g., aqueous ammonia or a protected amine followed by deprotection).

-

Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor by TLC or LC-MS.

-

After completion, cool the reaction mixture and perform an aqueous workup.

-

Extract the product with an organic solvent and purify by column chromatography to obtain 2-fluoro-4-methyl-5-nitroaniline.

Step 2: Diazotization and Meerwein Arylation

-

Dissolve 2-fluoro-4-methyl-5-nitroaniline (1 equivalent) in 6 M HCl and cool to 0 °C.

-

Add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water dropwise, maintaining the temperature between 0-5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of methyl furan-2-carboxylate (1 equivalent) and a catalytic amount of CuCl₂ in acetone.

-

Slowly add the diazonium salt solution to the furan solution under vigorous stirring, allowing the temperature to rise to room temperature.

-

After the reaction is complete (indicated by cessation of nitrogen evolution), perform an aqueous workup.

-

Extract the product with an organic solvent, dry, and concentrate.

-

Purify the crude product by column chromatography to yield methyl 5-(2-fluoro-4-methyl-5-nitrophenyl)furan-2-carboxylate.

| Reactant | Molar Eq. | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 2-fluoro-4-methyl-5-nitroaniline | 1.0 | 6 M HCl | - | 0-5 | 0.5 | - |

| Sodium Nitrite | 1.1 | Water | - | 0-5 | - | - |

| Methyl furan-2-carboxylate | 1.0 | Acetone | CuCl₂ | 0 - RT | 3 | Not determined |

Biological Context and Signaling Pathways

The synthesized furan-based compounds are precursors to inhibitors of salicylate synthase (MbtI), an enzyme essential for the biosynthesis of mycobactins, the siderophores used by Mycobacterium tuberculosis to acquire iron.[4] By inhibiting this pathway, the compounds effectively starve the bacteria of this crucial nutrient, hindering their growth and proliferation.

Caption: Inhibition of the MbtI pathway in M. tuberculosis.

Experimental Workflow

The general workflow for the synthesis and evaluation of these potential antimycobacterial agents is outlined below.

Caption: General workflow from synthesis to biological evaluation.

Conclusion

This compound is a highly valuable synthetic intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its activated aromatic system allows for facile functionalization through nucleophilic aromatic substitution, providing access to a wide range of complex molecules. The example provided illustrates its potential role in the synthesis of novel antimycobacterial agents, highlighting the importance of such building blocks in addressing critical needs in medicine. Further exploration of the reactivity of this intermediate is likely to uncover even broader applications in various areas of chemical synthesis.